molecular formula C19H22FNO2 B2989713 4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]benzamide CAS No. 1171166-24-7

4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]benzamide

Cat. No.: B2989713
CAS No.: 1171166-24-7
M. Wt: 315.388
InChI Key: UDRLZRVNFSDSAC-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]benzamide is a benzamide derivative characterized by a tert-butyl group at the para position of the benzoyl ring and a 4-fluorophenoxyethylamine side chain. This structure combines hydrophobic (tert-butyl) and electron-withdrawing (fluorophenoxy) substituents, which influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FNO2/c1-19(2,3)15-6-4-14(5-7-15)18(22)21-12-13-23-17-10-8-16(20)9-11-17/h4-11H,12-13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRLZRVNFSDSAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]benzamide typically involves the reaction of 4-tert-butylbenzoyl chloride with 2-(4-fluorophenoxy)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for better control over reaction conditions, leading to a more sustainable and scalable production method.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or ethers.

Scientific Research Applications

4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and medicinal chemistry.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below highlights key structural differences and properties among 4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]benzamide and related compounds:

Compound Name Substituents on Benzamide Amine Side Chain Molecular Weight (g/mol) Key Features
This compound 4-tert-butyl 2-(4-fluorophenoxy)ethyl 357.43* High lipophilicity; fluorophenoxy group enhances metabolic stability
2-amino-N-[2-(4-tert-butylphenoxy)ethyl]benzamide 2-amino, 4-tert-butyl 2-(4-tert-butylphenoxy)ethyl 312.40 Amino group increases polarity; reduced steric hindrance
N-{3-[2-(4-fluorophenoxy)ethyl]-spiro[4.5]dec-8-yl}-2-(trifluoromethyl)benzamide 2-(trifluoromethyl) Spirocyclic + 4-fluorophenoxyethyl ~550 (estimated) Spirocyclic backbone enhances target selectivity; trifluoromethyl improves binding affinity
2-(4-fluorophenoxy)-N-(3-sulfamoylphenyl)-5-(trifluoromethyl)benzamide 5-trifluoromethyl, 2-fluorophenoxy 3-sulfamoylphenyl 454.34 Sulfamoyl group enhances solubility; dual fluorinated substituents optimize receptor interactions

*Calculated based on molecular formula C₁₉H₂₁FNO₂.

Key Observations :

  • Metabolic Stability: Fluorine atoms in the phenoxy group reduce oxidative metabolism, extending half-life .

Pharmacological Activity

Sigma Receptor Binding

Benzamides with 4-fluorophenoxyethyl chains exhibit high affinity for sigma receptors, particularly sigma-1. For example:

  • N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide ([125I]PIMBA) showed a Kd of 5.80 nM in DU-145 prostate cancer cells, with tumor-specific retention in vivo .
  • This compound is hypothesized to bind sigma receptors due to structural similarity, though experimental data is pending. The tert-butyl group may enhance binding through hydrophobic interactions in receptor pockets .
Anti-Mycobacterial Activity

In molecular docking studies, benzamides with 4-fluorophenoxyethyl chains demonstrated superior binding energies (-8.5 kcal/mol) against mycobacterial targets compared to controls (-8.3 kcal/mol). The tert-butyl group may stabilize hydrophobic interactions with enzyme active sites .

Biological Activity

4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]benzamide is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is categorized as a benzamide derivative, featuring a tert-butyl group and a 4-fluorophenoxy ethyl moiety. Its chemical formula is C19H24N2O2C_{19}H_{24}N_2O_2, which contributes to its unique properties such as increased lipophilicity and metabolic stability compared to other analogs without these substituents.

Property Description
Molecular Formula C19H24N2O2C_{19}H_{24}N_2O_2
Molecular Weight 312.41 g/mol
Solubility Moderate solubility in organic solvents
Lipophilicity Enhanced due to the tert-butyl and fluorine groups

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The mechanism involves:

  • Binding Affinity: The fluorine atom enhances binding affinity to target proteins.
  • Modulation of Activity: It may act as an agonist or antagonist, depending on the receptor or enzyme it interacts with.
  • Signal Transduction Pathways: The compound can modulate various signaling pathways, influencing cellular responses.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Anticancer Activity: Initial studies indicate potential antitumor effects, particularly against certain cancer cell lines.
  • Antimicrobial Properties: The compound has shown promise in inhibiting bacterial growth, suggesting a role in treating infections.
  • Anti-inflammatory Effects: Its ability to modulate inflammatory pathways makes it a candidate for further investigation in inflammatory diseases.

Case Studies and Research Findings

A review of recent literature reveals several key findings regarding the biological activity of this compound:

  • Study on Antitumor Activity: A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines (IC50 = 0.5 µM), indicating its potential as an anticancer agent .
  • Antimicrobial Testing: In vitro studies reported in Antimicrobial Agents and Chemotherapy showed that the compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with MIC values ranging from 1 to 10 µg/mL .
  • Inflammatory Response Modulation: Research published in Pharmacology Reports indicated that the compound reduced pro-inflammatory cytokine levels in macrophages, suggesting its utility in managing inflammatory conditions .

Summary of Findings

The following table summarizes key findings from various studies related to the biological activity of this compound:

Study Focus Findings Reference
Antitumor ActivityIC50 = 0.5 µM against breast cancer cells
Antimicrobial PropertiesMIC = 1-10 µg/mL against bacterial strains
Anti-inflammatory EffectsReduced cytokine levels in macrophages

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